1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolopyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyrimidine analogs: Compounds with a pyrimidine ring system that may have different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, which can be distinct from other related compounds.
Properties
CAS No. |
5444-53-1 |
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Molecular Formula |
C11H18N6 |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N6/c1-3-16(4-2)5-6-17-11-9(7-15-17)10(12)13-8-14-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
TXPDXDQEOLGUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=NC=NC(=C2C=N1)N |
Origin of Product |
United States |
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